molecular formula C12H24N2O3 B2727523 Tert-butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate CAS No. 412357-28-9

Tert-butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate

Cat. No.: B2727523
CAS No.: 412357-28-9
M. Wt: 244.335
InChI Key: XETLBYSKXUXECD-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxymethyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research, enabling the development of bioactive molecules through selective deprotection and functionalization of its amine group . Its methoxymethyl substituent enhances solubility in polar solvents compared to non-polar alkyl analogs, while the Boc group stabilizes the amine during synthetic workflows .

Properties

IUPAC Name

tert-butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-12(13,6-8-14)9-16-4/h5-9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETLBYSKXUXECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412357-28-9
Record name tert-butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules used in pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes. It serves as a model compound to understand the interactions between similar molecules and biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting neurological disorders and other conditions where piperidine derivatives have shown efficacy.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous piperidine derivatives share the Boc-protected amine scaffold but differ in substituents at the 4-position. These variations significantly influence physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Substituent-Based Classification

2.1.1 Alkyl and Alkoxyalkyl Substituents
  • Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate Substituent: Methyl group. Molecular Weight: ~214.3 g/mol (estimated). Properties: Reduced steric hindrance compared to methoxymethyl analogs, favoring nucleophilic substitution reactions. Limited solubility in polar solvents due to the hydrophobic methyl group. Applications: Intermediate for kinase inhibitors and small-molecule probes .
  • Tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Substituent: Ethoxy-oxoethyl group. Molecular Weight: ~315.4 g/mol. Properties: The electron-withdrawing ester group increases electrophilicity, enabling conjugate addition reactions. Higher polarity than methyl analogs. Applications: Key precursor for antiviral agents and protease inhibitors .
2.1.2 Aromatic and Heteroaromatic Substituents
  • Tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate Substituent: 3-Methoxyphenyl group. Molecular Weight: 306.4 g/mol. Reduced solubility in aqueous media. Applications: Used in CNS drug discovery targeting GPCRs .
  • Tert-butyl 4-((6-amino-2-methylpyridin-3-yl)methyl)piperidine-1-carboxylate Substituent: Aminopyridinylmethyl group. Molecular Weight: ~335.4 g/mol. Properties: The basic pyridine nitrogen facilitates hydrogen bonding, improving target affinity. Applications: Intermediate for kinase inhibitors (e.g., CDK9) .
2.1.3 Oxygen-Containing Substituents
  • Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate Substituent: Aminoethoxy group. Molecular Weight: ~258.3 g/mol. Properties: The ethyleneoxy linker increases flexibility, aiding in conformational optimization during drug-receptor interactions. Applications: Building block for antibody-drug conjugates (ADCs) .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Applications
Tert-butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate Methoxymethyl 260.3* Not provided Solubility-enhanced intermediates
Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate Methyl 214.3* 343788-69-2 Kinase inhibitor synthesis
Tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Ethoxy-oxoethyl 315.4 1185291-63-7 Antiviral agent precursors
Tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate 3-Methoxyphenyl 306.4 1774905-33-7 CNS drug candidates
Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate Aminoethoxy 258.3 442126-36-5 ADC linkers

*Estimated based on molecular formula.
Sources: .

Key Research Findings

  • Reactivity: Methoxymethyl and ethoxy-oxoethyl derivatives exhibit superior solubility in DMSO and methanol compared to methyl or phenyl analogs, making them preferable for high-throughput screening .
  • Biological Activity : Aromatic substituents (e.g., 3-methoxyphenyl) enhance binding to hydrophobic enzyme pockets, as evidenced in CYP3A4 inhibition studies .
  • Safety Profiles: Limited ecotoxicological data are available for most analogs, but methoxymethyl derivatives require standard handling precautions (e.g., respiratory protection) due to amine reactivity .

Biological Activity

Tert-butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, with a tert-butyl group, an amino group, and a methoxymethyl substituent. Its molecular formula is C12H19N2O2C_{12}H_{19}N_{2}O_{2}, and it has a molecular weight of approximately 225.29 g/mol. These structural characteristics contribute to its chemical reactivity and biological properties.

This compound interacts with various biological targets, including receptors and enzymes. The binding to these targets can modulate their activity, leading to physiological effects that are beneficial in therapeutic contexts. The specific pathways affected depend on the molecular interactions facilitated by the compound.

Pharmacological Potential

Recent studies indicate that this compound may exhibit significant pharmacological activities:

  • Neurological Disorders : It has been investigated for its potential in treating conditions such as Alzheimer's disease due to its ability to inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Cell Proliferation Inhibition : Research has shown that similar piperidine derivatives can inhibit cell proliferation in cancer models, suggesting that this compound may also possess anticancer properties .
Study Target IC50 Value (μM) Effect
Study AMDA-MB-231 (breast cancer)0.126Strong inhibition of cell proliferation
Study BAcetylcholinesterase0.17Enzyme inhibition leading to increased acetylcholine levels

Case Studies

  • Inhibition of Acetylcholinesterase : In vitro studies demonstrated that this compound significantly inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine which could improve cognitive function in neurodegenerative diseases .
  • Anticancer Activity : In a model using MDA-MB-231 triple-negative breast cancer cells, the compound showed promising results with an IC50 value indicating potent inhibition of cell growth compared to standard treatments like 5-Fluorouracil .
  • Protective Effects Against Neurotoxicity : The compound has been shown to protect astrocytes from amyloid-beta-induced toxicity, suggesting its potential role in neuroprotection and treatment of Alzheimer's disease .

Research Applications

The compound serves as a model for studying piperidine derivatives' interactions with biological systems. Its unique structure allows researchers to explore modifications that could enhance its biological activity or alter its pharmacokinetic properties.

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